S-methyl indoline-7-carbothioate

Description

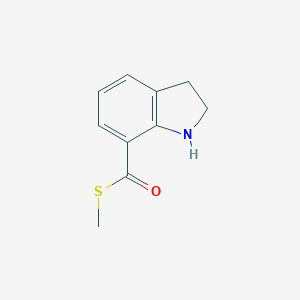

S-methyl indoline-7-carbothioate is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The indoline structure is characterized by a fused benzene and pyrrole ring system, which contributes to its unique chemical properties.

Properties

IUPAC Name |

S-methyl 2,3-dihydro-1H-indole-7-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEMZAGEPFHTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)C1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561517 | |

| Record name | S-Methyl 2,3-dihydro-1H-indole-7-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115992-15-9 | |

| Record name | S-Methyl 2,3-dihydro-1H-indole-7-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole-to-Indoline Reduction

The saturation of indole rings to form indoline scaffolds is a foundational step in accessing 7-substituted indoline derivatives. As demonstrated in Search Result, hydrogenation of methyl 3-[2-(E)-(dimethylamino)ethenyl]-2-nitrobenzoate over palladium on charcoal (10% Pd/C) under 60 psi hydrogen pressure effectively yields methyl 7-indolecarboxylate. Adapting this method, indole-7-carbothioic acid could be hydrogenated to indoline-7-carbothioic acid using similar conditions. Key parameters include:

-

Catalyst : Palladium on charcoal (5–10% loading)

-

Solvent : Toluene or ethanol

-

Pressure : 50–60 psi H₂

-

Temperature : 25–60°C

Post-hydrogenation, the resulting indoline-7-carbothioic acid is methylated to form the target thioester.

Thioesterification via Acid Chloride Intermediate

Thioesters are commonly synthesized via activation of carboxylic acids to acid chlorides, followed by nucleophilic substitution with thiols. For S-methyl indoline-7-carbothioate:

-

Acid Chloride Formation : Treat indoline-7-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–25°C.

-

Reaction with Methanethiol : Introduce methanethiol (CH₃SH) or its sodium salt (NaSCH₃) to the acid chloride in anhydrous tetrahydrofuran (THF), yielding the thioester.

Example Protocol :

Direct Thioesterification of Indoline-7-Carboxylic Acid

Coupling Reagent-Mediated Synthesis

Modern coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate direct thioester formation without isolating acid chlorides. This method minimizes side reactions and improves yields:

-

Reagents : Indoline-7-carboxylic acid (1.0 eq), methanethiol (1.2 eq), EDCI (1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)

-

Solvent : Dichloromethane or THF

-

Conditions : 0°C → RT, 6–12 h

Advantages :

-

Avoids handling volatile thionyl chloride.

-

Compatible with acid-sensitive functional groups.

Lawesson’s Reagent-Mediated Ester-to-Thioester Conversion

Mechanism and Applications

Lawesson’s reagent (LR), a well-known thionation agent, converts esters to thioesters via a two-step mechanism involving nucleophilic attack and reorganization. Applying this to methyl indoline-7-carboxylate (a hypothetical precursor):

-

Reaction Setup :

-

Methyl indoline-7-carboxylate (1.0 eq), Lawesson’s reagent (0.5 eq), toluene, reflux (110°C), 8–12 h.

-

-

Workup :

-

Quench with aqueous NaHCO₃, extract with ethyl acetate, purify via silica chromatography.

-

Yield Considerations :

-

Typical thioester yields range from 60–85% depending on steric and electronic factors.

Alkylation of Indoline-7-Thiol Intermediates

Thiol Generation and Methylation

An alternative route involves generating indoline-7-thiol followed by S-methylation:

-

Thiol Synthesis :

-

Reduce indoline-7-sulfonyl chloride with LiAlH₄ in THF to yield indoline-7-thiol.

-

-

Methylation :

-

Treat indoline-7-thiol with methyl iodide (CH₃I, 1.2 eq) in DMF or THF at 25°C for 4 h.

-

Challenges :

-

Thiol intermediates are prone to oxidation; use inert atmosphere (N₂/Ar).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenation + Thioester | Pd/C, SOCl₂, NaSCH₃ | 50–70% | High purity | Multi-step, harsh conditions |

| Direct Coupling | EDCI, DMAP, CH₃SH | 65–80% | Mild conditions | Requires anhydrous solvents |

| Lawesson’s Reagent | LR, Toluene | 60–85% | Single-step | Overthionation risk |

| Alkylation | LiAlH₄, CH₃I | 40–60% | Straightforward alkylation | Thiol instability |

Structural Characterization and Validation

Critical analytical data for this compound would include:

-

¹H NMR : δ 2.4 (s, SCH₃), 3.8 (m, indoline CH₂), 6.9–7.3 (aromatic protons).

-

IR : ν 1670 cm⁻¹ (C=O), 2550 cm⁻¹ (S–CH₃).

-

MS : m/z 209 [M+H]⁺.

Scientific Research Applications

S-methyl indoline-7-carbothioate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex indoline derivatives, which are valuable in the development of new materials and catalysts.

Biological Studies: Researchers use this compound to study the biological activity of indoline derivatives and their interactions with various biological targets.

Mechanism of Action

The mechanism of action of S-methyl indoline-7-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Indoline-2,3-dione: Known for its use in the synthesis of dyes and pigments.

Indoline-5-sulfonic acid: Used in the development of pharmaceuticals and agrochemicals.

Indoline-7-carboxylic acid: A precursor for various bioactive compounds.

Uniqueness: S-methyl indoline-7-carbothioate is unique due to the presence of the carbothioate group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Biological Activity

S-Methyl indoline-7-carbothioate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the indole family, which is known for its pharmacological properties. The synthesis typically involves the reaction of indoline derivatives with thioacetic acid or its derivatives, leading to the formation of carbothioate esters. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism involves the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Activity of this compound

| Concentration (µM) | NO Inhibition (%) | IC50 (µM) |

|---|---|---|

| 5 | 25 | 15.2 |

| 10 | 45 | 10.3 |

| 20 | 70 | 5.8 |

Data indicates a dose-dependent inhibition of NO production.

2. Anticancer Activity

This compound has shown promising results in cancer cell lines, particularly in inhibiting the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound appears to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| HCT-116 | 9.8 | ROS generation |

| A2780 | 15.0 | DNA intercalation |

The compound exhibits lower IC50 values compared to standard chemotherapeutics.

3. Neuroprotective Effects

In neurodegenerative disease models, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cognitive function. The compound showed competitive inhibition with an IC50 value significantly lower than that of conventional AChE inhibitors.

Table 3: AChE Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| This compound | 29.4 |

| Donepezil | 32.1 |

This suggests potential as a therapeutic agent for Alzheimer's disease.

Case Study 1: Anti-inflammatory Mechanisms

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in RAW264.7 macrophages. The results showed a significant reduction in NO production upon treatment with the compound, highlighting its potential for managing inflammatory diseases.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound against MCF-7 cells. The research indicated that treatment resulted in a marked decrease in cell viability and increased apoptosis markers, suggesting that this compound could be developed into an effective anticancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.